molecular formula C5H7NaO3 B7798979 Methyl acetoacetate sodium salt

Methyl acetoacetate sodium salt

Cat. No.: B7798979
M. Wt: 138.10 g/mol
InChI Key: PZPFXRQPPDCUQY-LNKPDPKZSA-M
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Description

Methyl acetoacetate sodium salt is an organic compound with the molecular formula CH₃COCHNaCOOCH₃. It is a sodium salt derivative of methyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form enolates, which are key intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetoacetate sodium salt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically involves the deprotonation of methyl acetoacetate by sodium methoxide, resulting in the formation of the sodium salt .

Industrial Production Methods: In an industrial setting, the preparation of sodium methyl acetoacetate involves the use of solvents like tetrahydrofuran and inert gases such as argon. The reaction is carried out at controlled temperatures, typically between 15°C to 25°C, and involves the addition of sodium hydride and a metal alkaline compound .

Mechanism of Action

The mechanism of action of sodium methyl acetoacetate involves its ability to form enolates, which are nucleophilic species that can participate in various chemical reactions. The enolate formation is facilitated by the presence of the sodium ion, which stabilizes the negative charge on the oxygen atom . This compound can act as a nucleophile in substitution reactions, as well as a base in deprotonation reactions .

Properties

IUPAC Name

sodium;(Z)-4-methoxy-4-oxobut-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPFXRQPPDCUQY-LNKPDPKZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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